Product packaging for 2-(2-Methanesulfonylethyl)aniline(Cat. No.:)

2-(2-Methanesulfonylethyl)aniline

Cat. No.: B13180521
M. Wt: 199.27 g/mol
InChI Key: KINOHEHSGYTXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Classification within Organic Chemistry

2-(2-Methanesulfonylethyl)aniline is a multi-functional organic molecule. Its structure is characterized by three key components:

An aniline (B41778) core: This consists of a benzene (B151609) ring substituted with an amino group (-NH2). The presence of the amino group makes the compound a primary aromatic amine.

An ethyl bridge : A two-carbon chain (-CH2CH2-) links the aniline ring at the ortho position (position 2) to the sulfonyl group. This flexible chain is a critical element of its three-dimensional structure.

A methanesulfonyl group : Also known as a methylsulfonyl group, this functional group (-SO2CH3) consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group. The presence of this sulfone moiety significantly influences the electronic properties and reactivity of the molecule.

Based on these components, the compound is classified as a substituted aniline and a sulfone. This dual functionality is central to its utility in chemical synthesis. The broader class of 2-phenethylamines, to which this compound is related, is widely present in nature and is a key scaffold in many medicinal compounds. mdpi.com

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name 2-(2-(Methylsulfonyl)ethyl)aniline
CAS Number 104458-24-4

Significance as a Chemical Intermediate and Building Block

A chemical intermediate is a molecule that is formed from reactants and reacts further to give the desired product. This compound serves as a crucial intermediate in multi-step synthetic pathways. Its aniline functional group is a common starting point for a wide range of chemical transformations. For instance, the amino group can be readily modified to form amides, sulfonamides, or used in coupling reactions to build larger, more complex molecular architectures. google.com

The methanesulfonyl portion of the molecule is also significant. It is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. Furthermore, sulfone and sulfonamide groups are prevalent in a vast number of pharmaceuticals due to their ability to form strong hydrogen bonds with biological targets like enzymes and receptors. The presence of this group in the building block simplifies the synthesis of potential drug candidates. Research has shown that aniline derivatives, in general, are pivotal intermediates in the synthesis of compounds for pharmaceuticals and materials science. ontosight.ainih.gov For example, various sulfonyl aniline derivatives have been synthesized for therapeutic applications. google.com

Overview of Research Directions and Scope

Research involving this compound and structurally related compounds is predominantly focused on the field of medicinal chemistry, particularly in the discovery of new therapeutic agents. A significant area of investigation is its use as a scaffold for the development of protein kinase inhibitors. researchgate.net

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major goal of modern drug discovery. The aniline moiety can serve as a key anchor point for binding within the ATP-binding pocket of kinases. For instance, various aniline derivatives have been used to create inhibitors targeting specific kinases like VEGFR-2 and EGFR, which are important in cancer therapy. nih.govnih.gov The specific structure of this compound makes it a suitable precursor for creating libraries of compounds to be tested against a panel of different kinases, aiming to identify potent and selective inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2S B13180521 2-(2-Methanesulfonylethyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-(2-methylsulfonylethyl)aniline

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)7-6-8-4-2-3-5-9(8)10/h2-5H,6-7,10H2,1H3

InChI Key

KINOHEHSGYTXCC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC1=CC=CC=C1N

Origin of Product

United States

Synthetic Methodologies for 2 2 Methanesulfonylethyl Aniline and Its Analogues

Established Synthetic Pathways

Traditional methods for the synthesis of 2-(2-Methanesulfonylethyl)aniline and its structural relatives rely on well-understood and widely practiced organic reactions. These include nucleophilic substitution, aminosulfonylation, and strategies involving the transformation of precursor compounds.

Nucleophilic Substitution Approaches

A primary and straightforward route to this compound involves nucleophilic substitution. This method typically utilizes a precursor containing a good leaving group at the benzylic position, which is then displaced by a methanesulfinate (B1228633) salt. For instance, a plausible synthesis could start from 2-(2-haloethyl)aniline, where the halide (e.g., chloro or bromo) is substituted by the methanesulfinate anion.

A closely related strategy is detailed in the synthesis of 2-(amino)ethyl methyl sulfone salts. This process involves the reaction of a protected aniline (B41778) derivative, such as a phthalimide, with a suitable electrophile in the presence of a methanesulfinate salt. Subsequent deprotection of the amine functionality yields the desired product. A specific example from patent literature describes the reaction of N-(2-bromoethyl)phthalimide with sodium methanesulfinate, followed by hydrazinolysis to liberate the free amine. While not directly for the title compound, this method is highly analogous and adaptable.

Reactant 1Reactant 2Catalyst/ReagentSolventProduct
N-(2-bromoethyl)phthalimideSodium methanesulfinate-DMFN-(2-(Methylsulfonyl)ethyl)phthalimide
N-(2-(Methylsulfonyl)ethyl)phthalimideHydrazine hydrate-EthanolThis compound

Aminosulfonylation Reactions

Aminosulfonylation provides another established route to aniline derivatives bearing a sulfonamide linkage. In the context of synthesizing analogues, this typically involves the reaction of an aniline with a sulfonyl chloride in the presence of a base. For example, the reaction of 2-ethylaniline (B167055) with methanesulfonyl chloride in a suitable solvent like pyridine (B92270) or dichloromethane, with a base such as triethylamine (B128534) to neutralize the generated HCl, would yield N-(2-ethylphenyl)methanesulfonamide. While this product is an isomer of the target compound, this method is fundamental in creating the sulfonamide bond present in many related structures.

A patent describes the synthesis of 2-phenoxy-N-methylsulfonylaniline by reacting 2-phenoxyaniline (B124666) with methanesulfonyl chloride in a mixture of benzene (B151609) and pyridine. researchgate.net This highlights the general applicability of this reaction for creating N-sulfonylated anilines.

Aniline DerivativeSulfonyl ChlorideBaseSolventProduct
2-EthylanilineMethanesulfonyl ChlorideTriethylamineDichloromethaneN-(2-ethylphenyl)methanesulfonamide
2-PhenoxyanilineMethanesulfonyl ChloridePyridineBenzene2-Phenoxy-N-methylsulfonylaniline researchgate.net

Precursor Compound Utilization Strategies

The synthesis of this compound can also be achieved by modifying a precursor that already contains the aniline core. A key precursor for this strategy is 2-vinylaniline (B1311222). researchgate.net This readily available starting material possesses a reactive vinyl group that can undergo various addition reactions.

One of the most direct methods would be a Michael addition of a methanesulfonyl-containing nucleophile to the activated double bond of 2-vinylaniline. For instance, the addition of methanesulfinic acid or its salt to 2-vinylaniline would directly yield the target compound. This reaction is often facilitated by a catalyst, but in some cases, can proceed under catalyst-free conditions.

The synthesis of 2-vinylaniline itself can be accomplished through several routes, including the reduction of 2-nitrostyrene.

Advanced and Green Chemistry Synthetic Approaches

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These advanced approaches, including catalyst-free reactions and photoredox catalysis, offer significant advantages over traditional methods.

Catalyst-Free Methodologies

Aiming to reduce reliance on potentially toxic and expensive metal catalysts, catalyst-free synthetic methods are highly desirable. For the synthesis of beta-sulfonyl anilines, catalyst-free Michael additions can be explored. The reaction between an electron-deficient alkene, such as a vinylaniline derivative, and a nucleophilic sulfur reagent can sometimes be achieved by simply heating the reactants in a suitable solvent.

While a specific catalyst-free synthesis of this compound is not prominently reported, the general principle of catalyst-free Michael additions suggests its feasibility, potentially under thermal conditions or with the use of a highly reactive sulfur nucleophile.

Photoredox Catalysis in Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds under mild conditions. This methodology relies on the generation of highly reactive radical intermediates through single-electron transfer processes initiated by a photocatalyst upon light absorption.

The synthesis of compounds structurally related to this compound can be envisioned through the photoredox-catalyzed addition of a sulfonyl radical to a suitable alkene precursor. For instance, the reaction of 2-vinylaniline with a source of methanesulfonyl radical, generated from methanesulfonyl chloride or a sulfinate salt using a photocatalyst like an iridium or ruthenium complex, could provide a direct route to the target molecule. A study on the photoredox-catalyzed four-component reaction of styrene (B11656) derivatives, sulfinates, amines, and a carbon source demonstrates the potential of this approach for constructing complex γ-sulfonylamines. rsc.org This highlights the capability of photoredox catalysis to facilitate the formation of the C-S bond in the ethyl side chain.

Electrochemical Synthesis Protocols

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often proceeding under mild conditions without the need for harsh reagents. While specific electrochemical protocols for the direct synthesis of this compound are not extensively documented in publicly available research, the synthesis of its structural isomer, p-(β-hydroxyethyl sulfone) aniline, provides a valuable case study.

This analogue is prepared via the electrochemical reduction of p-nitrophenyl-β-hydroxyethyl sulfone. xmu.edu.cn The reaction is typically carried out in a two-cell cationic diaphragm electrolytic cell using a lead plate electrode. xmu.edu.cn This process highlights the potential for synthesizing sulfone-containing anilines through the reduction of a nitro group, a common and effective strategy in organic electrochemistry.

The general principle involves the generation of a reactive species at the electrode surface, which then reacts with the substrate in the electrolyte solution. For instance, the anodic oxidation of anilines in the presence of sodium sulfinates can lead to the formation of sulfones through a radical-radical cross-coupling mechanism. researchgate.net This approach, along with visible-light-mediated sulfonylation using sulfonyl fluorides, represents a modern strategy for creating the crucial C-S bond in these molecules. researchgate.net

Another electrochemical approach involves the sulfonylation of arenes and aniline derivatives with sodium sulfinates, which can be performed without transition metals and oxidants, presenting a scalable and inherently safe one-step protocol. researchgate.net The use of a boron-doped diamond (BDD) electrode and a cosolvent system of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) and water has been reported for the electrochemical sulfonylation of arenes containing electron-donating groups. researchgate.net

Furthermore, electrochemical methods have been developed for synthesizing sulfinic and sulfonic esters from sulfonyl hydrazides, demonstrating the versatility of electrochemistry in forming various sulfur-containing functional groups. rsc.org

A method for the continuous preparation of a related compound, 1-(methylsulfonyl)-2-(phenylethynyl)benzene, using an electrochemical microchannel reactor has also been disclosed. This technique allows for rapid synthesis and easy scalability, improving reaction efficiency and safety.

The following table summarizes the key parameters for the electrochemical synthesis of p-(β-hydroxyethyl sulfone) aniline, a structural isomer of the target compound.

ParameterOptimized ValueReference
Current Density300 A·m⁻² xmu.edu.cn
Electricity Quantity6.0 F·mol⁻¹ xmu.edu.cn
Temperature70°C xmu.edu.cn
Sulfuric Acid Concentration1.5 mol·L⁻¹ xmu.edu.cn
Additive2.0% (mass fraction) Titanium Sulfate (B86663) xmu.edu.cn

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity:

In the synthesis of substituted anilines, controlling the position of incoming functional groups is paramount. For the sulfonylation of aniline derivatives, the directing effect of the amino group plays a significant role. In many cases, sulfonylation occurs predictably at the ortho and para positions relative to the amino substituent. rsc.org For instance, in the visible-light-mediated sulfonylation of complex anilines, the reaction preferentially occurs at the least sterically hindered ortho position. rsc.org

The rearrangement of arylsulfamates to para-sulfonyl anilines is another synthetic route where regioselectivity is a key consideration. Thermal control has been shown to modulate the ortho-para selectivity of the products. nih.gov

Stereoselectivity:

The compound this compound is not chiral, meaning it does not have a non-superimposable mirror image. Therefore, considerations of stereoselectivity in its synthesis are not applicable as no stereoisomers can be formed.

However, for analogues of this compound that do possess chiral centers, controlling the stereochemistry becomes a critical aspect of the synthesis. For example, the synthesis of chiral sulfonimidamides derived from anilines can proceed with high enantiospecificity. acs.orgnih.gov In these reactions, the use of a chiral starting material or a chiral catalyst directs the formation of a specific stereoisomer. The reaction of sulfonimidoyl fluorides with anilines in the presence of Ca(NTf₂)₂ has been shown to proceed with inversion of the stereocenter at the sulfur atom via an Sₙ2-type mechanism. acs.orgnih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step in developing any synthetic protocol to ensure high yields, purity, and efficiency. For the synthesis of sulfone-containing anilines, several factors are typically investigated.

In the electrochemical synthesis of p-(β-hydroxyethyl sulfone) aniline, parameters such as current density, the quantity of electricity passed, temperature, and the concentration of the electrolyte (sulfuric acid) were systematically optimized. xmu.edu.cn The addition of a titanium sulfate additive was also found to improve the yield by mitigating the effects of slow raw material diffusion in the later stages of the electrolysis. xmu.edu.cn Under optimal conditions, a current efficiency of 92.7% and a product yield of 93.0% were achieved, which could be further increased to 97.8% with the additive. xmu.edu.cn

For visible-light-mediated sulfonylation of anilines, the choice of photocatalyst, oxidant, and solvent system are crucial. rsc.org Studies have shown that an iridium-based photocatalyst, potassium persulfate as the oxidant, and a mixture of acetonitrile (B52724) and water as the solvent can provide high yields. researchgate.net The reaction time is also a key parameter, with longer times sometimes required to achieve full conversion. rsc.org

In the synthesis of aniline-derived sulfonimidamides, the choice of Lewis acid was found to be critical for the success of the reaction, with Ca(NTf₂)₂ proving to be highly effective. nih.gov The reaction temperature and the stoichiometry of the reagents were also optimized to achieve high yields and prevent side reactions. acs.orgnih.gov For instance, using a stoichiometric amount of the Lewis acid and running the reaction at 80°C were found to be optimal for many substrates. nih.gov

The following table provides an example of the optimization of reaction conditions for the direct sulfonylation of an N,N-dimethylaniline derivative, a reaction analogous to the formation of sulfone-containing anilines.

Catalyst (1 mol%)Oxidant (equiv.)SolventYield (%)Reference
[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆K₂S₂O₈ (2)Acetonitrile/Water85 (isolated) researchgate.netrsc.org
AcridiniumK₂S₂O₈ (2)Acetonitrile/Water76 (isolated) rsc.org

Chemical Reactivity and Reaction Mechanisms of 2 2 Methanesulfonylethyl Aniline

Reactions at the Aniline (B41778) Moiety

The aniline portion of the molecule is the primary site of chemical reactivity under many conditions. The lone pair of electrons on the nitrogen atom and the electron-rich aromatic ring are susceptible to attack by a variety of reagents.

Reactions of the Amino Group

The amino group (-NH₂) is a key functional group that dictates much of the molecule's chemical behavior, particularly its basicity and nucleophilicity.

Like other aromatic amines, 2-(2-Methanesulfonylethyl)aniline is a weak base and readily reacts with strong acids to form the corresponding anilinium salt. chemistrysteps.com This acid-base reaction involves the protonation of the lone pair of electrons on the nitrogen atom.

The basicity of the aniline is influenced by the substituents on the aromatic ring. Electron-donating groups typically increase basicity, while electron-withdrawing groups decrease it by reducing the electron density on the nitrogen atom. researchgate.net The 2-(methanesulfonylethyl) group is generally considered to be electron-withdrawing due to the electronegativity of the sulfone group. This effect would be expected to decrease the basicity of the amino group compared to unsubstituted aniline. researchgate.net

Table 1: General Reaction for Salt Formation

ReactantReagentProduct
This compoundStrong Acid (e.g., HCl)2-(2-Methanesulfonylethyl)anilinium chloride

The nitrogen atom of the amino group in this compound can act as a nucleophile and undergo N-alkylation with alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. libretexts.org

Furthermore, Friedel-Crafts alkylation reactions on the aromatic ring are generally unsuccessful with anilines. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution. google.commdpi.com A patent describing the selective para-alkylation of anilines notes that for the reaction to proceed on the ring, a significant excess of the aluminum halide catalyst is required. researchgate.netlibretexts.org Catalytic methods using solid acid catalysts or transition metals have also been developed to control the N-alkylation of anilines with alcohols. libretexts.orglibretexts.orgyoutube.com

Table 2: General Reactions for N-Alkylation

Reaction TypeReagentsGeneral Product(s)
Mono-alkylationAlkyl Halide (R-X)N-alkyl-2-(2-methanesulfonylethyl)aniline
Di-alkylationExcess Alkyl Halide (R-X)N,N-dialkyl-2-(2-methanesulfonylethyl)aniline

The amino group of this compound can be readily acylated by reacting it with acylating agents like acetic anhydride (B1165640) or acetyl chloride. This reaction forms an N-aryl amide, in this case, N-(2-(2-methanesulfonylethyl)phenyl)acetamide. beilstein-journals.orgnih.gov

Acylation is a crucial reaction in the synthesis of substituted anilines because the resulting amide group is a less powerful activating group than the original amino group. google.com This moderation of reactivity is due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group, which competes with delocalization into the benzene (B151609) ring. google.com This "protection" strategy allows for more controlled subsequent reactions, such as electrophilic aromatic substitution, preventing issues like polysubstitution. google.combeilstein-journals.org The acetyl group can later be removed by hydrolysis to regenerate the amine. google.com

Table 3: General Reaction for Acylation

ReactantReagentProduct
This compoundAcetic Anhydride or Acetyl ChlorideN-(2-(2-methanesulfonylethyl)phenyl)acetamide

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of the aniline moiety is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group.

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. researchgate.net The 2-(methanesulfonylethyl) substituent is located at one of the ortho positions relative to the amino group. The sulfone moiety within this substituent is electron-withdrawing, which would have a deactivating effect on the ring. The directing influence of the powerful amino group would likely dominate, favoring substitution at the remaining ortho (position 6) and the para (position 4) positions.

Direct halogenation of anilines with reagents like bromine water is typically very rapid and difficult to control, often leading to the formation of poly-halogenated products. chemistrysteps.comgoogle.com For instance, the reaction of aniline with bromine yields 2,4,6-tribromoaniline (B120722) instantaneously. chemistrysteps.com To achieve selective mono-halogenation, the reactivity of the amino group must be moderated. This is commonly accomplished by converting the amine to its corresponding acetamide (B32628) before carrying out the halogenation. google.com The bulkier amide group also sterically hinders the ortho positions, often favoring substitution at the para position. Following halogenation, the amide can be hydrolyzed back to the amine. google.com Studies on the halogenation of unprotected anilines using copper(II) halides have shown success in achieving regioselective para-halogenation under specific conditions, such as in ionic liquids.

Table 4: General Reactions for Halogenation

ConditionReagentExpected Major Product(s)
Uncontrolled (e.g., Br₂ in water)Bromine (Br₂)Poly-brominated this compound
Controlled (via acetamide protection)1. Acetic Anhydride2. Halogen (X₂)3. Hydrolysis4-Halo-2-(2-methanesulfonylethyl)aniline
Nitration Dynamics

The nitration of anilines is a well-studied yet complex electrophilic aromatic substitution. youtube.comyoutube.com The reaction, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the aromatic ring. masterorganicchemistry.com The outcome of the nitration of this compound is dictated by the strong directing effect of the amino group and the reaction conditions.

In neutral or weakly acidic media, the amino group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to itself. youtube.com Given that the C2 position is already substituted, the primary products would be 4-nitro- and 6-nitro-2-(2-methanesulfonylethyl)aniline.

However, nitration is typically performed in strongly acidic conditions. testbook.com Under these conditions, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). testbook.comdoubtnut.com This protonated form is strongly deactivating and a meta-director. Consequently, the presence of the anilinium ion leads to the formation of a significant amount of the meta-substituted product, 5-nitro-2-(2-methanesulfonylethyl)aniline, alongside the para-substituted isomer. testbook.comdoubtnut.com The yield of the ortho-substituted product (6-nitro) is generally low due to steric hindrance from both the bulky methanesulfonylethyl group and the adjacent anilinium ion. youtube.com

Table 1: Predicted Products of Nitration of this compound

Product Name Position of Nitration Directing Group Influence
4-Nitro-2-(2-methanesulfonylethyl)aniline Para Amino (-NH₂)
5-Nitro-2-(2-methanesulfonylethyl)aniline Meta Anilinium (-NH₃⁺)
Sulfonation Processes

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring, typically using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). youtube.commasterorganicchemistry.com Similar to nitration, this is an electrophilic aromatic substitution where the electrophile is SO₃ or its protonated form. masterorganicchemistry.com

The amino group's directing influence is paramount. The reaction can proceed via the formation of an N-sulfamate intermediate which can then rearrange to the C-sulfonated product. nih.govresearchgate.netchemrxiv.org The rearrangement is often thermally controlled and can yield para- and ortho-substituted products. For this compound, the primary product expected from sulfonation is 4-amino-3-(2-methanesulfonylethyl)benzenesulfonic acid, where sulfonation occurs at the position para to the strongly activating amino group. A patent for a related compound, 2-methoxy-5-methylaniline, describes a sulfonation process using chlorosulfonic acid followed by reduction, indicating the industrial relevance of such transformations. google.com

Reaction Conditions for Sulfonation of Anilines

Reagent Conditions Product Type
Fuming H₂SO₄ Heating C-Sulfonated aniline
Chlorosulfonic Acid Controlled temperature, followed by hydrolysis Arylsulfonyl chloride, then sulfonic acid
Oxidation Pathways

The aniline moiety is sensitive to oxidation, which can lead to a variety of products including nitroso compounds, nitro compounds, and polymeric materials (aniline black). The specific outcome depends on the oxidizing agent and reaction conditions. Strong oxidants can lead to the degradation of the aromatic ring.

The sulfur atom in the methanesulfonylethyl group is already in its highest oxidation state (+6 in the sulfone), making it resistant to further oxidation. Therefore, oxidation reactions are most likely to occur at the amino group or the aromatic ring itself.

Reactions Involving the Methanesulfonylethyl Group

The methanesulfonylethyl group is relatively stable. However, under strongly basic conditions, it is conceivable that an elimination reaction could occur. The protons on the carbon atom alpha to the sulfonyl group are acidic and can be removed by a strong base. This could potentially lead to the formation of 2-(vinylsulfonyl)aniline, although this would require forcing conditions.

Cross-Coupling Reactions and Catalytic Applications

Modern synthetic chemistry heavily relies on cross-coupling reactions, and this compound is a viable substrate for such transformations. nih.gov

Palladium-Catalyzed Coupling Reactions

The amino group of this compound can act as a nucleophile in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govwiley.com This reaction allows for the formation of a bond between the aniline nitrogen and an aryl or heteroaryl group, providing a powerful method for synthesizing more complex diarylamines. nih.govnih.gov

In a typical Buchwald-Hartwig reaction, this compound would be reacted with an aryl halide (Ar-X, where X = Cl, Br, I) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as BrettPhos or RuPhos), and a base. nih.gov The reaction's efficiency would be influenced by the steric hindrance around the amino group, but couplings with ortho-substituted anilines are well-documented. nih.gov

Table 2: Example of a Buchwald-Hartwig Coupling Reaction

Reactant 1 Reactant 2 Catalyst System Product Type

Role as a Ligand in Transition Metal Catalysis

The nitrogen atom of the amino group possesses a lone pair of electrons, and the oxygen atoms of the sulfonyl group also have lone pairs. This allows this compound to function as a potential bidentate or monodentate ligand in transition metal catalysis. nih.gov The nitrogen and one of the sulfonyl oxygens could chelate to a metal center, forming a stable ring structure that can influence the metal's catalytic activity and selectivity.

The use of aniline derivatives as ligands is a known strategy in the design of catalysts for various organic transformations. nih.gov While specific applications of this compound as a ligand are not widely reported, its structural motifs suggest potential in areas such as olefin polymerization or other cross-coupling reactions where tailored electronic and steric properties are required. nih.gov

Mechanistic Investigations of Key Transformations of this compound

The chemical reactivity of this compound is governed by the interplay of the nucleophilic amino group and the electron-withdrawing methanesulfonylethyl substituent on the aromatic ring. While specific mechanistic studies on this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous substituted anilines and N-aryl sulfonamides. Key transformations likely involve reactions at the amino group, electrophilic substitution on the aniline ring, and potential reactions involving the sulfone moiety.

Radical Reaction Pathways

Radical reactions provide a powerful tool for the formation of carbon-sulfur and carbon-nitrogen bonds. In the context of this compound, radical pathways could be initiated at several sites, including the aniline nitrogen, the aromatic ring, and the ethyl chain.

Recent advancements have highlighted the generation of sulfonyl radicals from various precursors and their subsequent reactions. For instance, sulfonyl radicals can be generated from sulfinate salts under photoredox catalysis. nih.govrsc.org These radicals can then react with aniline derivatives. A plausible mechanism involves the oxidation of the aniline to a radical cation, which then reacts with the sulfonyl radical. nih.gov Although this compound already contains a sulfone group, it could potentially undergo further reactions involving externally generated radicals.

Another relevant area of study is the radical cyclization of ene sulfonamides. These reactions proceed via an initial radical cyclization to form an α-sulfonamidoyl radical, which then undergoes β-elimination of a sulfonyl radical to yield an imine. nih.gov While this compound is not an ene sulfonamide, this illustrates a potential pathway for radical-mediated transformations involving the cleavage of a C-S or N-S bond under specific conditions.

Furthermore, sulfate (B86663) radical anions (SO₄⁻•), which can be generated from potassium persulfate (K₂S₂O₈), are known to induce benzylic oxidation. beilstein-journals.org In a related system, N-(arylsulfonyl)benzylamines are oxidized to N-arylsulfonylimines. beilstein-journals.org It is conceivable that under similar oxidative conditions, the ethyl group of this compound could undergo radical-mediated oxidation.

A proposed radical reaction pathway for a generic aniline derivative with a sulfinate salt under photoredox catalysis is depicted below:

StepDescription
1. Excitation A photocatalyst (e.g., an Iridium complex) is excited by visible light.
2. Oxidation The excited photocatalyst oxidizes a sulfinate salt to a sulfonyl radical.
3. Aniline Oxidation The excited photocatalyst can also oxidize the aniline derivative to its radical cation.
4. Radical Coupling The sulfonyl radical couples with the aniline radical cation.
5. Deprotonation The resulting intermediate loses a proton to yield the final sulfonated product.
6. Catalyst Regeneration The reduced photocatalyst is re-oxidized to complete the catalytic cycle.

This table is based on the general mechanism proposed for the direct sulfonylation of anilines. nih.gov

Theoretical Postulations of Reaction Mechanisms

Due to the limited experimental data on the reaction mechanisms of this compound, theoretical and computational studies on analogous systems provide valuable insights. The reactivity of the aniline moiety is significantly influenced by the electronic properties of its substituents. The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This effect is transmitted through the ethyl linker to the aniline ring.

The electron-withdrawing nature of the 2-(methanesulfonylethyl) substituent is expected to decrease the electron density on the aniline ring, thereby deactivating it towards electrophilic aromatic substitution. This deactivation would be most pronounced at the ortho and para positions relative to the amino group. Consequently, electrophilic attack would likely be slower compared to unsubstituted aniline, and the directing effect of the amino group would be somewhat attenuated.

Computational studies on N-aryl sulfonamides have explored their electronic structure and reactivity. For instance, quantitative structure-activity relationship (QSAR) models for the toxicity of sulfonamides have considered parameters such as pKa and binding energies with enzymes. nih.gov While not directly a reaction mechanism, such studies highlight the importance of the electronic environment of the sulfonamide group in its interactions.

Theoretical investigations into the photosensitized nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles suggest an energy-transfer mechanism where reductive elimination occurs from a triplet excited Ni(II) complex. nih.govnih.gov A proposed catalytic cycle for such a reaction is outlined below:

StepDescription
1. Oxidative Addition A Ni(0) complex undergoes oxidative addition to an aryl halide.
2. Ligand Exchange The resulting Ni(II)-aryl complex exchanges a ligand with the sulfonamide.
3. Deprotonation The coordinated sulfonamide is deprotonated to form a Ni(II)-aryl amido complex.
4. Photosensitization A photosensitizer absorbs light and transfers energy to the Ni(II) complex, forming a triplet excited state.
5. Reductive Elimination The excited Ni(II) complex undergoes reductive elimination to form the C-N bond and regenerate the Ni(0) catalyst.

This mechanistic postulation is based on studies of N-aryl sulfonamide synthesis. nih.govnih.gov

The presence of the flexible ethyl group in this compound could also allow for intramolecular interactions and cyclization reactions under certain conditions. Theoretical modeling could predict the feasibility and preferred conformations for such transformations. For example, radical cascade cyclizations of 2-alkynylaniline derivatives have been shown to produce sulfone methylene-substituted indolines. researchgate.net Although the substrate is different, this highlights the potential for intramolecular reactions involving the aniline nitrogen and a side chain.

Derivatives and Analogues of 2 2 Methanesulfonylethyl Aniline

Structural Modification Strategies

The core structure of 2-(2-methanesulfonylethyl)aniline can be systematically modified at three key positions: the sulfonyl group, the aromatic aniline (B41778) ring, and the ethyl linker connecting these two moieties.

The methanesulfonyl group is a critical pharmacophore in many biologically active molecules. Altering the substituent on the sulfonyl group can influence the compound's polarity, steric profile, and hydrogen bonding capabilities.

Strategies for modifying the sulfonyl group could involve the synthesis of analogues where the methyl group is replaced by other alkyl, aryl, or functionalized moieties. For instance, visible-light-mediated reactions of anilines with sulfonyl fluorides or sulfinate salts offer versatile methods for introducing a wide range of sulfonyl groups onto an aniline derivative. jocpr.com This could allow for the synthesis of analogues with larger alkyl chains, aromatic rings, or groups containing additional functional handles.

A general approach to such modifications could start from a suitable aniline precursor, which is then reacted with a diverse library of sulfonyl chlorides or fluorides. The choice of the new substituent would be guided by the desired physicochemical properties of the final compound.

The aniline ring is amenable to various electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. These substitutions can significantly impact the electronic properties, lipophilicity, and metabolic stability of the molecule.

Common strategies for aniline ring modification include:

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aniline ring is a common strategy in medicinal chemistry to modulate a compound's properties. For instance, direct chlorination or bromination of unprotected anilines can be achieved with high regioselectivity using copper(II) halides in ionic liquids. google.com The halogenation of various aniline derivatives has been studied, and these methods could be adapted for this compound. researchgate.netnih.govresearchgate.net

Alkylation and Acylation: Friedel-Crafts reactions or other alkylation and acylation methods can introduce alkyl or acyl groups at various positions on the ring, influencing steric bulk and lipophilicity.

Nitration and Reduction: Nitration of the aniline ring, followed by reduction, can provide access to amino-substituted analogues, which can then be further functionalized. A patented method for the synthesis of 4-methyl-2-nitroaniline (B134579) highlights a potential route for introducing substituents onto the aniline ring of a related structure.

The position of the new substituent on the aniline ring is crucial and can be directed by the existing amino and ethylsulfonyl groups.

The two-carbon ethyl linker between the aniline and sulfonyl groups provides flexibility to the molecule. Modifications to this linker could include:

Chain Length Variation: Synthesizing analogues with shorter (methyl) or longer (propyl, butyl) linkers could influence the spatial relationship between the aniline and sulfonyl moieties, potentially affecting biological activity. Research on 2-anilino triazolopyrimidines has shown that increasing the length of an alkyl spacer can profoundly impact activity. nih.gov

Introduction of Rigidity: Incorporating double bonds or cyclic structures within the linker could restrict conformational flexibility, which can be a valuable strategy in drug design to lock the molecule into a bioactive conformation.

Introduction of Functional Groups: Hydroxyl or amino groups could be introduced onto the ethyl linker to alter polarity and provide additional points for interaction or further derivatization.

Synthesis of Novel Analogues

The synthesis of novel analogues of this compound would involve multi-step synthetic sequences. A general and adaptable synthetic route is crucial for generating a library of diverse analogues.

A plausible synthetic strategy could start with a commercially available or readily synthesized substituted aniline. This aniline could then undergo N-alkylation with a suitable electrophile containing a masked sulfonyl group or a precursor to the ethylsulfonyl chain. Alternatively, a pre-formed side chain could be coupled to the aniline ring through various cross-coupling reactions.

For example, a patent describes a method for preparing 2-hydroxyethyl sulfone aniline derivatives, which are structurally similar to the target compound. google.com This method could potentially be adapted to synthesize a variety of analogues. Furthermore, the synthesis of N-alkylated anilines using aldehydes and a palladium catalyst offers another viable route for creating derivatives. jocpr.comresearchgate.net

The following table outlines potential novel analogues and the synthetic strategies that could be employed for their preparation.

Analogue ClassPotential Synthetic StrategyKey Intermediates
Arylsulfonyl AnaloguesReaction of 2-amino-phenylethanol with various arylsulfonyl chlorides, followed by oxidation.2-Amino-phenylethanol, Arylsulfonyl chlorides
Halogenated AnaloguesDirect halogenation of this compound using appropriate halogenating agents.This compound
Alkyl Linker VariantsReaction of aniline with electrophiles of varying chain lengths containing a sulfonyl group.Aniline, Sulfonyl-containing electrophiles

Structure-Reactivity Relationship (SRR) Studies

Studies on other classes of compounds, such as adenine (B156593) derivatives and quinazoline (B50416) derivatives, have demonstrated how systematic structural modifications can lead to a clear understanding of the structure-activity landscape. chemicalbook.commdpi.comorgsyn.org A similar approach for this compound analogues would be highly informative.

Development of Fluorinated and Other Halogenated Analogues

The introduction of fluorine and other halogens is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

The synthesis of fluorinated analogues of this compound could be achieved through several established methods. google.com These include the use of fluorinated building blocks in the synthesis or the direct fluorination of the parent molecule or a suitable intermediate. A study on the synthesis of fluorinated analogues of other bioactive molecules demonstrated that the introduction of fluorine can amplify cytotoxic properties. doi.org

Halogenated derivatives, in general, can be prepared through electrophilic halogenation of the aniline ring. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. nih.gov For example, the use of copper(II) halides in ionic liquids has been shown to be effective for the para-chlorination of aniline analogues. google.com

The development of a diverse set of halogenated analogues would be a key step in exploring the full potential of this chemical scaffold.

Computational and Theoretical Chemistry Studies of 2 2 Methanesulfonylethyl Aniline

Electronic Structure Theory Applications

Electronic structure theory is a cornerstone of computational chemistry, providing methods to investigate the electron distribution and energy levels within a molecule. These methods are crucial for understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations can provide valuable insights into various molecular properties.

Table 1: Illustrative DFT-Calculated Properties (Hypothetical for 2-(2-Methanesulfonylethyl)aniline)

PropertyValueUnit
Total Energy-XXX.XXXXHartrees
HOMO Energy-X.XXXXeV
LUMO EnergyX.XXXXeV
Dipole MomentX.XXXXDebye

Note: The data in this table is hypothetical and serves as an example of what DFT calculations could provide.

Hartree-Fock Theory

Hartree-Fock (HF) theory is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational understanding of molecular orbitals and their energies. While computationally less intensive than more advanced methods, it neglects electron correlation, which can be important for accurately predicting certain properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, in particular, are powerful tools for studying the time-dependent behavior of molecular systems. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. This can be used to investigate conformational changes, diffusion, and interactions between molecules.

Potential Energy Surface Analysis

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable structures (minima), transition states (saddle points), and reaction pathways. This analysis is fundamental to understanding chemical reactions and predicting their feasibility and kinetics.

Quantum Chemical Descriptors in Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various aspects of a molecule's electronic structure and properties. These descriptors are often used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to correlate molecular structure with biological activity or physical properties.

Table 2: Common Quantum Chemical Descriptors (Hypothetical for this compound)

DescriptorDefinitionHypothetical Value
Ionization PotentialEnergy required to remove an electron.X.XX eV
Electron AffinityEnergy released when an electron is added.X.XX eV
ElectronegativityTendency to attract electrons.X.XX
HardnessResistance to change in electron distribution.X.XX

Note: The values in this table are hypothetical examples.

Theoretical Prediction of Reaction Pathways and Selectivity

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the most likely reaction pathways. This allows for the prediction of reaction outcomes, including the regioselectivity and stereoselectivity of a reaction, which is invaluable for designing and optimizing chemical syntheses.

Advanced Analytical Methodologies for Research on 2 2 Methanesulfonylethyl Aniline

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 2-(2-Methanesulfonylethyl)aniline, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule. rsc.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl bridge, and the methyl group of the sulfonyl moiety. The aromatic protons would appear as a complex multiplet in the range of δ 6.5-7.5 ppm, characteristic of a substituted aniline (B41778). rsc.org The ethyl group protons would present as two triplets, corresponding to the -CH₂- group adjacent to the aniline ring and the -CH₂- group adjacent to the sulfonyl group. The methyl protons of the methanesulfonyl group are anticipated to appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would display distinct signals for the six carbons of the benzene (B151609) ring, the two carbons of the ethyl chain, and the single carbon of the methyl group. The chemical shifts of the aromatic carbons are influenced by the positions of the amino and the methanesulfonylethyl substituents. researchgate.net

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ ppm) Predicted Multiplicity
Aromatic C-H 6.5 - 7.5 Multiplet (m)
Aniline N-H₂ ~3.5 - 4.5 Broad Singlet (br s)
Ar-CH₂- ~2.8 - 3.2 Triplet (t)
-CH₂-SO₂ ~3.2 - 3.6 Triplet (t)

Note: Predicted values are based on the analysis of structurally similar aniline and sulfonyl compounds.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. researchgate.net These methods are complementary and provide a molecular fingerprint for the compound.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group would produce strong, characteristic bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

Expected Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (Amine) Asymmetric & Symmetric Stretch 3500 - 3300 Weak
C-H (Aromatic) Stretch 3100 - 3000 Strong
C-H (Aliphatic) Stretch 3000 - 2850 Strong
C=C (Aromatic) Ring Stretch 1650 - 1400 Strong
S=O (Sulfonyl) Asymmetric Stretch 1350 - 1300 Medium
S=O (Sulfonyl) Symmetric Stretch 1160 - 1120 Strong
C-N Stretch 1340 - 1250 Medium

Note: These are typical frequency ranges and can vary based on molecular environment. nih.gov

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly those involving the aromatic aniline chromophore. ajrsp.com The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or methanol, is expected to show characteristic absorption bands. Aniline itself typically exhibits two main absorption bands: a strong primary band around 230-240 nm and a weaker secondary band around 280-290 nm, which are attributed to π→π* transitions within the benzene ring. researchgate.netnih.gov The presence of the methanesulfonylethyl substituent may cause a slight shift (either bathochromic or hypsochromic) in the position and intensity of these absorption maxima (λmax). ajrsp.com

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, determining its purity, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and for monitoring the progress of its synthesis. thermofisher.cn A reverse-phase HPLC method is typically employed for aniline derivatives. sielc.com

This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. ejgm.co.uksigmaaldrich.com The separation is achieved by varying the composition of the mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, which allows for the efficient separation of the target compound from starting materials, intermediates, and byproducts. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum. sigmaaldrich.com

Typical HPLC Conditions for Analysis of Aniline Derivatives

Parameter Condition
Column Reverse-Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water (with 0.1% Formic or Phosphoric Acid); B: Acetonitrile or Methanol
Gradient Gradient elution, e.g., 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C

Note: Method conditions must be optimized for the specific analysis. ejgm.co.uksigmaaldrich.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC is highly suitable for analyzing potential volatile intermediates or starting materials used in its synthesis, such as aniline or other precursors. thermofisher.cnepa.gov

For the analysis of aniline compounds by GC, a capillary column with a non-polar or medium-polarity stationary phase is often used. epa.gov Detection can be accomplished with a Flame Ionization Detector (FID) or, for greater specificity and structural confirmation, a Mass Spectrometer (MS). nih.govnih.gov In cases where intermediates are polar and not sufficiently volatile, chemical derivatization may be required to convert them into species more amenable to GC analysis. jfda-online.com

Typical GC Conditions for Analysis of Aniline-Related Volatiles

Parameter Condition
Column Fused silica capillary column (e.g., SE-54 or equivalent), 30 m x 0.25 mm ID
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Temperature Program Initial temp 60°C, ramp to 250°C at 10°C/min

Note: These conditions serve as a starting point and require optimization. epa.gov

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry can provide definitive confirmation of its molecular weight and offer insights into its structural arrangement through the analysis of its fragmentation patterns.

When subjected to mass spectrometry, a molecule is first ionized, typically by electron impact (EI) or through softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI). The resulting molecular ion (M⁺) is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments is unique to the molecule's structure.

For this compound, the molecular ion is expected at an m/z corresponding to its molecular weight. The fragmentation of this compound would likely proceed through several predictable pathways based on the lability of its chemical bonds. Key fragmentation patterns for organic molecules include alpha-cleavage (cleavage of a bond adjacent to a functional group) and the loss of stable neutral molecules. wikipedia.orglibretexts.org

The structure of this compound contains an aniline moiety, an ethyl linker, and a methanesulfonyl group. The most probable fragmentation pathways would involve the cleavage of the C-C and C-S bonds in the ethylsulfonyl side chain.

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the two carbons of the ethyl group (alpha to the aniline ring) could occur.

Loss of the Methanesulfonyl Group: The bond between the ethyl group and the sulfur atom could break, leading to the loss of a neutral methanesulfonyl radical (•SO₂CH₃) or methanesulfonic acid (CH₃SO₃H) through rearrangement.

Aniline Ring Fragmentation: The aniline ring itself can undergo characteristic fragmentation, often involving the loss of HCN. miamioh.edu

Rearrangements: In some cases, rearrangements can occur, such as the migration of a group from sulfur to oxygen in the sulfone, which can influence the subsequent fragmentation. cdnsciencepub.com

A hypothetical fragmentation pattern for this compound is presented below. The relative abundance of each fragment would depend on the ionization energy and the specific mass spectrometry technique employed.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonPossible Origin
201[C₉H₁₃NO₂S]⁺Molecular Ion (M⁺)
122[C₇H₈N]⁺Cleavage of the C-C bond in the ethyl group
106[C₇H₈N]⁺Loss of the ethylsulfonyl group with hydrogen rearrangement
93[C₆H₇N]⁺Aniline radical cation from cleavage of the ethyl group
79[CH₃SO₂]⁺Methanesulfonyl cation
77[C₆H₅]⁺Loss of the amino group from the aniline fragment

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in a biological context.

For a compound like this compound to be analyzed by X-ray crystallography, it must first be grown as a single crystal of suitable quality. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of atoms in the crystal lattice.

The solid-state structure of this compound is expected to be significantly influenced by intermolecular hydrogen bonding. The aniline group (-NH₂) can act as a hydrogen bond donor, while the sulfonyl group (-SO₂-) can act as a hydrogen bond acceptor. nih.gov These interactions play a critical role in the packing of the molecules in the crystal lattice. researchgate.net

Based on studies of similar aniline and sulfonamide-containing molecules, it is possible to predict some of the likely crystallographic parameters for this compound. cambridge.orgresearchgate.net Aniline derivatives often crystallize in common crystal systems such as monoclinic or orthorhombic. cambridge.org The specific conformation of the ethylsulfonyl side chain relative to the aniline ring will be a key feature revealed by the crystal structure. The rigidity of the sulfonamide functional group often contributes to the crystalline nature of such compounds. wikipedia.org

Predicted Crystallographic Data for this compound

ParameterPredicted Value/SystemBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for aniline derivatives and other small organic molecules. cambridge.org
Space GroupP2₁/c or P2₁2₁2₁Frequently observed for chiral molecules or those with potential for centrosymmetric or non-centrosymmetric packing.
Key Intermolecular InteractionsN-H···O hydrogen bondsThe aniline NH₂ group acts as a donor and the sulfonyl O atoms act as acceptors. nih.gov
Molecular ConformationThe torsion angles of the C-C-S-C backbone will define the side chain's orientation.Determined by steric and electronic effects, and crystal packing forces.

The determination of the crystal structure of this compound would provide invaluable data, confirming its molecular connectivity and revealing the details of its solid-state packing and intermolecular interactions. This information is fundamental for structure-activity relationship studies and for understanding its physicochemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.